molecular formula C10H15N4+ B1624213 2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile CAS No. 91945-90-3

2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile

Cat. No.: B1624213
CAS No.: 91945-90-3
M. Wt: 191.25 g/mol
InChI Key: FWKLIUPTMOVCPA-AATRIKPKSA-O
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Description

2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of two dimethylamino groups and a malononitrile moiety, making it a versatile intermediate in organic synthesis. This compound is often used in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile typically involves the reaction of malononitrile with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction proceeds smoothly, yielding the desired product with high efficiency . Another method involves the use of high-pressure synthesis procedures, which promote reactions in a short period and provide high yields .

Industrial Production Methods

Industrial production of this compound often utilizes the same synthetic routes as laboratory methods but on a larger scale. The use of high-pressure reactors and optimized reaction conditions ensures efficient production. The process involves careful control of temperature and pressure to maximize yield and minimize by-products.

Mechanism of Action

The mechanism of action of 2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of electron-donating dimethylamino groups and electron-withdrawing cyano groups allows it to participate in a wide range of reactions. The compound can form stable intermediates that facilitate the formation of heterocyclic structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile is unique due to its combination of dimethylamino and cyano groups, which provide a balance of nucleophilic and electrophilic properties. This makes it a versatile intermediate in organic synthesis, capable of participating in a wide range of reactions to form diverse products .

Properties

IUPAC Name

2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-13(2)6-5-10(14(3)4)9(7-11)8-12/h5-6H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKLIUPTMOVCPA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=C(C#N)C#N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=C(C#N)C#N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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